7-Chloro-2,4-dimethyl-1,8-naphthyridine;nitric acid
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Overview
Description
7-Chloro-2,4-dimethyl-1,8-naphthyridine is a heterocyclic compound with the molecular formula C10H9ClN2 It is a derivative of naphthyridine, characterized by the presence of chlorine and methyl groups at specific positions on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,4-dimethyl-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of 7-Chloro-2,4-dimethyl-1,8-naphthyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,4-dimethyl-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
7-Chloro-2,4-dimethyl-1,8-naphthyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2,4-dimethyl-1,8-naphthyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,8-naphthyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-Chloro-1,8-naphthyridine: Lacks the methyl groups, which can influence its chemical properties and applications.
Uniqueness
7-Chloro-2,4-dimethyl-1,8-naphthyridine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921757-72-4 |
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Molecular Formula |
C10H10ClN3O3 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
7-chloro-2,4-dimethyl-1,8-naphthyridine;nitric acid |
InChI |
InChI=1S/C10H9ClN2.HNO3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10;2-1(3)4/h3-5H,1-2H3;(H,2,3,4) |
InChI Key |
KHQNSSNSSGPLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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